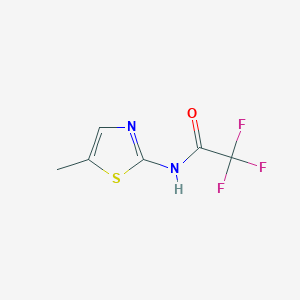

2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Descripción general

Descripción

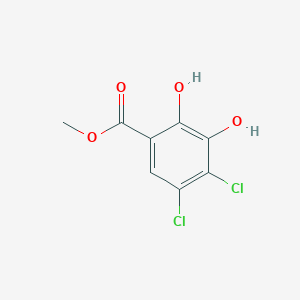

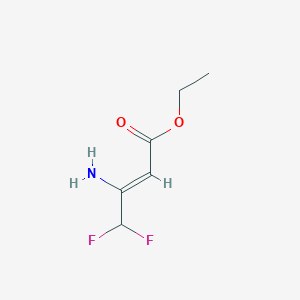

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It’s a trifluoro derivative, meaning it contains three fluorine atoms . The presence of a thiazole ring (a ring containing nitrogen and sulfur) is also suggested by the name .

Synthesis Analysis

While specific synthesis methods for this compound are not available, acetamides can generally be prepared by the reaction of acetic anhydride with ammonia or amines . Trifluoro derivatives might be synthesized using a suitable trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of a similar compound, 2,2,2-trifluoro-N-methyl-acetamide, includes a central carbon atom bonded to a methyl group, a nitrogen atom, and a trifluoro group . The nitrogen is also bonded to a hydrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, trifluoroacetamide is a colorless liquid at room temperature . It’s polar due to the presence of the C=O and N-H bonds, and it can participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Chemical and Biological Properties

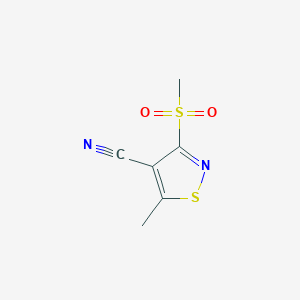

2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a compound that embodies a thiazole ring, a core structure prevalent in numerous biologically active molecules. The presence of a trifluoromethyl group and the thiazole moiety often indicates a potential for diverse biological activities, which can be harnessed in various scientific research applications. Thiazole derivatives, including those with acetamide groups, have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties (Gurpreet Singh et al., 2022). These compounds are known for their versatility in structural modification, enabling the design of new molecules with tailored pharmacological profiles.

Synthesis and Drug Development

The synthetic versatility of thiazole compounds, including 2,2,2-trifluoro derivatives, plays a crucial role in drug development. The modification at the thiazole ring, particularly at positions conducive to enhancing biological activity, has led to the discovery of novel therapeutic agents. Such compounds have been pivotal in developing treatments for various diseases, showcasing the thiazole ring's importance in medicinal chemistry (A. Leoni et al., 2014; A. Leoni et al., 2014). The strategic incorporation of a trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their efficacy and selectivity as drug candidates.

Molecular Interactions and Mechanisms

The study of compounds like this compound also contributes to understanding molecular interactions and mechanisms underlying their biological effects. The trifluoromethyl group, in particular, has been associated with the modulation of protein-ligand interactions, affecting binding affinity and selectivity. Research into these interactions provides insights into the structural requirements for biological activity, guiding the design of more effective and safer therapeutic agents (Zoran P. Visak et al., 2014).

Environmental and Safety Considerations

Beyond pharmacological applications, research on 2,2,2-trifluoro derivatives encompasses environmental and safety considerations. The stability and persistence of fluorinated compounds pose challenges and opportunities in understanding their environmental fate and impact. Studies on the degradation, bioaccumulation, and toxicity of these compounds are essential for developing safer chemicals and assessing their long-term environmental implications (Mohammad Qutob et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-3-2-10-5(13-3)11-4(12)6(7,8)9/h2H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBAULPFRPBPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)

![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)

![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)